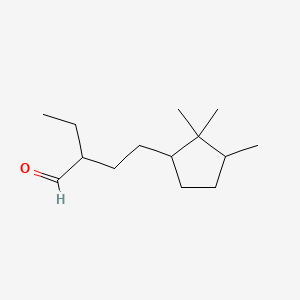

alpha-Ethyl-2,2,3-trimethylcyclopentanebutyraldehyde

Description

α-Ethyl-2,2,3-trimethylcyclopentanebutyraldehyde (CAS 93840-83-6) is a cyclic aldehyde with the molecular formula C₁₄H₂₆O. Its structure features a cyclopentane backbone substituted with ethyl and methyl groups, coupled with a butyraldehyde side chain. This compound is primarily used in fragrance formulations due to its unique olfactory properties, contributing to woody, amber-like, or musky scent profiles . Regulatory guidelines, such as those from the International Fragrance Association (IFRA), emphasize its safe use in consumer products, with specific limits based on toxicological assessments .

Properties

CAS No. |

93840-83-6 |

|---|---|

Molecular Formula |

C14H26O |

Molecular Weight |

210.36 g/mol |

IUPAC Name |

2-ethyl-4-(2,2,3-trimethylcyclopentyl)butanal |

InChI |

InChI=1S/C14H26O/c1-5-12(10-15)7-9-13-8-6-11(2)14(13,3)4/h10-13H,5-9H2,1-4H3 |

InChI Key |

LDPXLNHUUPMBJF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCC1CCC(C1(C)C)C)C=O |

Origin of Product |

United States |

Preparation Methods

The preparation methods for EINECS 298-950-6 involve various synthetic routes and reaction conditions. Industrial production methods typically include:

Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the compound.

Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations occur efficiently.

Industrial Production: Large-scale production methods may involve continuous flow reactors and automated systems to maintain consistency and quality.

Chemical Reactions Analysis

EINECS 298-950-6 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

Scientific Research Applications

- Fragrance Industry :

-

Toxicological Studies :

- Extensive safety assessments have been conducted to evaluate the toxicity of alpha-Ethyl-2,2,3-trimethylcyclopentanebutyraldehyde. Studies indicate it has low toxicity levels, making it suitable for use in consumer products . For instance, the compound was assessed for genotoxicity and reproductive toxicity, revealing no significant risks associated with its use in cosmetics and personal care products .

- Environmental Impact Studies :

Case Study 1: Safety Assessment in Fragrance Applications

A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) analyzed the effects of this compound on human health and the environment. The study concluded that the compound is safe for use in various cosmetic products at specified concentration limits. The assessment included evaluations of skin sensitization and irritation potential, confirming that it meets regulatory standards for safety .

Case Study 2: Application in Perfume Formulations

In a study published in the Journal of Essential Oil Research, researchers explored the incorporation of this compound into modern fragrance formulations. The study highlighted its role in enhancing scent longevity and complexity when blended with other aromatic compounds. The findings underscored its utility as a versatile ingredient in high-end perfumery .

Data Table: Toxicological Profile

Mechanism of Action

The mechanism of action of EINECS 298-950-6 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares α-Ethyl-2,2,3-trimethylcyclopentanebutyraldehyde with structurally related compounds sharing the molecular formula C₁₄H₂₆O :

| Compound Name | CAS Number | Key Structural Features | Functional Group | Applications |

|---|---|---|---|---|

| α-Ethyl-2,2,3-trimethylcyclopentanebutyraldehyde | 93840-83-6 | Cyclopentane ring with ethyl, methyl, and butyraldehyde | Aldehyde | Fragrances (woody/amber notes) |

| Cyclotetradecanone | 3603-99-4 | 14-membered cyclic ketone | Ketone | Flavor intermediates, perfumery |

| Cyclododeca[b]furan (Cyclamber) | 72013-84-4 | Fused bicyclic ether structure | Ether | Fixative in fragrances |

| 4-tert-Butyl-α-methylcyclohexanepropionaldehyde | 51367-70-5 | Cyclohexane ring with tert-butyl and propionaldehyde | Aldehyde | Floral/fruity fragrance enhancer |

Key Observations:

- Aldehydes vs. Ketones/Ethers : Aldehydes like α-Ethyl-2,2,3-trimethylcyclopentanebutyraldehyde exhibit higher reactivity than ketones or ethers, making them more prone to oxidation but critical for forming Schiff bases in fragrance longevity .

- Steric Effects : The ethyl and methyl substituents on the cyclopentane backbone may reduce skin penetration, aligning with IFRA’s focus on minimizing sensitization risks .

α-Ethyl-2,2,3-trimethylcyclopentanebutyraldehyde:

- IFRA Standards : Subject to usage limits in 12 product categories (e.g., 0.5% in leave-on skincare), based on Quantitative Risk Assessment (QRA) for skin sensitization .

- Aquatic Toxicity : Framework by Salvito et al. (2002) classifies aldehydes as moderate-risk compounds, requiring biodegradability testing for environmental safety .

Comparable Compounds:

- Cyclododeca[b]furan : As an ether, it is less reactive and generally exempt from strict sensitization limits, but its persistence in aquatic systems warrants monitoring .

- 4-tert-Butyl-α-methylcyclohexanepropionaldehyde : Similar aldehyde functionality but with a cyclohexane ring; its larger ring size may increase volatility, affecting its application in high-temperature products .

Biological Activity

Alpha-Ethyl-2,2,3-trimethylcyclopentanebutyraldehyde is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of aldehydes and is characterized by a cyclopentane ring with multiple methyl substituents. Its molecular formula can be represented as . The presence of the butyraldehyde group contributes to its reactivity and interaction with biological systems.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown it to be effective against various bacterial strains. For instance, a study demonstrated that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as a natural preservative in food and cosmetic applications .

2. Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated that it induces apoptosis in certain cancer cells, particularly those associated with breast and colon cancers. The mechanism appears to involve the activation of caspases and disruption of mitochondrial membrane potential .

3. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In animal models, it reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, demonstrating potential therapeutic benefits for conditions like arthritis .

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against foodborne pathogens revealed that concentrations as low as 0.5% could significantly reduce bacterial counts in food samples over a 24-hour period. This suggests its potential application in food safety .

Case Study 2: Cancer Cell Line Research

In a controlled laboratory setting, this compound was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values around 20 µM after 48 hours of exposure. Flow cytometry analysis confirmed increased apoptosis rates compared to control groups .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.